molecular formula C15H20O2 B14184135 1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one CAS No. 917575-07-6

1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one

Cat. No.: B14184135
CAS No.: 917575-07-6
M. Wt: 232.32 g/mol
InChI Key: DBMLWRBGAGSURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one is an organic compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a phenyl group attached to a pentanone backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

    Final assembly: The intermediate compounds are then combined through a series of condensation and reduction reactions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one can be compared with similar compounds such as:

    3-Methyl-5-phenylpentan-1-ol: This compound has a similar backbone but lacks the cyclopropyl and methoxy groups, leading to different chemical and biological properties.

    Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in other substituents, affecting their reactivity and applications.

    Methoxy-substituted ketones: These compounds have the methoxy group but may have different alkyl or aryl groups, resulting in varied properties and uses.

Properties

CAS No.

917575-07-6

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-cyclopropyl-3-methoxy-5-phenylpentan-1-one

InChI

InChI=1S/C15H20O2/c1-17-14(11-15(16)13-8-9-13)10-7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

InChI Key

DBMLWRBGAGSURE-UHFFFAOYSA-N

Canonical SMILES

COC(CCC1=CC=CC=C1)CC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.